Hydroxyethyl cellulose

Catalog No.
S614430
CAS No.
9004-62-0
M.F
C36H70O19
M. Wt
806.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyethyl cellulose

CAS Number

9004-62-0

Product Name

Hydroxyethyl cellulose

IUPAC Name

1-[[3,4,5-tris(2-hydroxypropoxy)-6-[4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]propan-2-ol

Molecular Formula

C36H70O19

Molecular Weight

806.9 g/mol

InChI

InChI=1S/C36H70O19/c1-19(37)9-45-17-27-29(47-11-21(3)39)31(48-12-22(4)40)34(51-15-25(7)43)36(54-27)55-30-28(18-46-10-20(2)38)53-35(52-16-26(8)44)33(50-14-24(6)42)32(30)49-13-23(5)41/h19-44H,9-18H2,1-8H3

InChI Key

DFJVHKAPIXJTSC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble
Very soluble in water
Soluble in hot or cold water
Partially soluble in acetic acid
Insoluble in alcohol
For more Solubility (Complete) data for HYDROXYETHYLCELLULOSE (6 total), please visit the HSDB record page.
Solubility in water: good

Synonyms

aldiamed, hydroxyethylcellulose, hydroxyethylcellulose, sodium salt, hydroxyl ethyl cellulose, Lacrigel, Minims Artificial Tears, Natrosol 250

Canonical SMILES

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OCCO)O)O)O)O

The exact mass of the compound Hydroxyethyl cellulose is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solublesolubility in water: good. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Hydroxyethyl cellulose is a non-ionic, water-soluble polymer derived from cellulose, which is a natural polymer found in plant cell walls. It is synthesized through the etherification of cellulose with ethylene oxide. Hydroxyethyl cellulose is characterized by its ability to form viscous solutions in water, making it useful in various applications across industries such as pharmaceuticals, cosmetics, food, and construction. The degree of substitution, which refers to the average number of hydroxyethyl groups attached to each anhydroglucose unit of cellulose, typically ranges from 1.6 to 3.5, influencing its solubility and viscosity properties .

HEC's thickening effect in aqueous solutions is attributed to its ability to form hydrogen bonds with water molecules. The polymer chains extend in water, entangling water molecules and creating a network that resists flow, thus increasing the solution's viscosity [].

In some research applications, HEC can interact with specific biomolecules through hydrogen bonding, affecting their stability or interaction with other molecules []. The exact mechanism depends on the specific biomolecule and the research context.

  • Inhalation: Avoid inhaling dust particles, which might cause respiratory irritation.
  • Skin and Eye Contact: May cause mild irritation; wear gloves and eye protection for prolonged contact.

Hydroxyethyl Cellulose (HEC) in Drug Delivery

  • Solubility Enhancement

    HEC can improve the solubility of poorly water-soluble drugs by forming inclusion complexes or through its ability to inhibit crystal growth []. This allows for better drug distribution within a formulation and potentially enhances bioavailability.

  • Controlled Release

    The thickening and gelling properties of HEC can be utilized to design controlled-release drug delivery systems. Hydrogels formed with HEC can release drugs in a sustained manner over a prolonged period []. This is particularly advantageous for drugs requiring consistent blood plasma levels or targeting specific sites within the body.

  • Biocompatibility and Safety

    HEC is a non-toxic and non-ionic polymer, making it biocompatible and suitable for pharmaceutical applications. This characteristic minimizes potential side effects and allows for safe incorporation into drug delivery systems [].

HEC in Tissue Engineering

Beyond drug delivery, HEC is being explored in the field of tissue engineering for its unique properties:

  • Scaffolding Material

    Due to its gel-forming ability, HEC can be used as a scaffold material for cell growth and proliferation. The porous structure of HEC hydrogels provides a 3D environment that mimics natural tissues and supports cell attachment and differentiation [].

  • Biocompatibility and Wound Healing

    Similar to drug delivery, the biocompatible nature of HEC makes it suitable for tissue engineering applications. Studies suggest that HEC hydrogels can promote wound healing by creating a moist environment and reducing inflammation [].

Research on Modified HEC for Enhanced Functionality

Researchers are actively investigating methods to modify HEC to address limitations and expand its functionalities:

  • Improved Stability and Performance

    Modifying HEC with other polymers or cross-linking agents can enhance its stability in physiological environments and improve its mechanical properties for specific applications [].

  • Targeted Drug Delivery

    Chemical modifications of HEC can introduce functionalities that enable targeted drug delivery. For instance, attaching targeting ligands to HEC can allow for drug delivery to specific cells or tissues [].

  • Alkalization: Cellulose is first treated with an alkali solution (commonly sodium hydroxide) to facilitate the opening of the cellulose chains.
  • Etherification: Ethylene oxide is then added to the alkalized cellulose under controlled conditions, leading to the formation of hydroxyethyl groups on the cellulose backbone.
  • Neutralization: After etherification, the reaction mixture is neutralized using an acid (like hydrochloric acid) to halt the reaction and adjust the pH .

These reactions can be conducted under various conditions, including different temperatures and concentrations, which can affect the properties of the final product.

Hydroxyethyl cellulose exhibits several biological activities that make it suitable for use in pharmaceutical formulations. It acts as a thickening agent and stabilizer in suspensions and emulsions. Additionally, it has been studied for its antimicrobial properties when combined with other agents, such as mangiferin, enhancing its application in food packaging and biomedical fields . Hydroxyethyl cellulose is also biocompatible and non-toxic, making it safe for use in products that come into contact with skin or mucous membranes.

Several methods can be employed to synthesize hydroxyethyl cellulose:

  • Traditional Method: This involves treating cellulose with sodium hydroxide followed by ethylene oxide in a controlled environment.
  • Homogeneous Synthesis: A fully homogeneous method using sodium hydroxide and urea solutions has been developed, allowing for better control over the reaction conditions and resulting in more uniform products .
  • Microwave Irradiation: Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction efficiency and reduce environmental impact by utilizing waste materials as a source of cellulose .
  • Plugh Mixing Type Horizontal Reactor: This method emphasizes low solvent consumption and high purity of the final product .

Hydroxyethyl cellulose finds extensive applications across various industries:

  • Pharmaceuticals: Used as a thickener and stabilizer in liquid formulations.
  • Cosmetics: Acts as a binder and film-forming agent in creams and lotions.
  • Food Industry: Functions as a thickening agent and stabilizer in food products.
  • Construction: Used in cement-based products to improve workability and water retention.
  • Biomedical

Interaction studies involving hydroxyethyl cellulose often focus on its compatibility with other compounds:

  • With Antimicrobial Agents: Hydroxyethyl cellulose has shown enhanced properties when combined with substances like mangiferin, improving its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
  • With Dyes: Research indicates that hydroxyethyl cellulose can be grafted with conductive polymers for dye adsorption applications, demonstrating its versatility in environmental remediation .

Hydroxyethyl cellulose shares similarities with other cellulose derivatives but possesses unique characteristics that set it apart:

CompoundDegree of SubstitutionSolubilityViscosity CharacteristicsUnique Features
Hydroxypropyl Cellulose0.2 - 3.0Water-solubleHigh viscosityBetter thermal stability than hydroxyethyl cellulose
Methylcellulose1.5 - 2.0Water-solubleModerate viscosityForms gels at higher concentrations
Ethyl Hydroxyethyl Cellulose0.7 - 1.5Water-solubleVariableCombines properties of both ethyl and hydroxyethyl

Hydroxyethyl cellulose is unique due to its specific balance of solubility and viscosity, making it particularly effective for applications requiring thickening without significant gel formation.

Physical Description

White solid; [Merck Index] Beige powder; [MSDSonline]
WHITE POWDER.

Color/Form

White powder
White, free-flowing powder
Yellowish-white, white, or grayish granules or powde

XLogP3

-3

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

8

Exact Mass

806.45113000 Da

Monoisotopic Mass

806.45113000 Da

Heavy Atom Count

55

Taste

Tasteless

Density

Specific gravity (2%): 1.0033 g/cu cm

Odor

Odorless

Melting Point

Decomposes at 205ºC as Cellosize
Browning temp: 205-210 °C

GHS Hazard Statements

Aggregated GHS information provided by 1042 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 412 of 1042 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 630 of 1042 companies with hazard statement code(s):;
H315 (99.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For alleviating surface irritation in topical ocular administrations, such as artificial tear solutions. Hydroxyethyl cellulose is also found in topical formulations to aid in more efficient drug diffusion across the membranes.

Pharmacology

Hetastarch is a synthetic, nonionic hydroxyethyl derivative of starch used as a plasma expander when prepared in an isotonic solution. Upon intravenous administration, hydroxyethyl starch colloid increases blood volume and thus improves circulation. This agent is almost exclusively excreted by the kidneys and is potentially nephrotoxic.

Mechanism of Action

Interacts with the solid surface through hydrogen bonding to thicken and prolong the formation time of a water-retaining film. Hydroxyethyl cellulose acts as a drug carrier or microsphere to entrap other drug molecules and form a viscous gel-like dispersion, enabling drug diffusion across biological membranes.

Pictograms

Irritant

Irritant

Other CAS

9004-62-0

Absorption Distribution and Excretion

When swallowed, they are not absorbed to any appreciable degree and appear unchanged in feces. /Cellulose ethers/
Up to 55 iv injections of hydroxyethylcellulose were given to dogs.../with/ deposition of material on intima of blood vessels...noted.

Wikipedia

Hydroxyethyl cellulose

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Cosmetics -> Film forming; Viscosity controlling; Stabilizing; Binding; Emulsion stabilizing

Methods of Manufacturing

REACTION OF CELLULOSE AND ETHYLENE OXIDE IN THE PRESENCE OF A SODIUM HYDROXIDE CATALYST
Hydroxyethyl cellulose is manufactured by reacting ethylene oxide and cellulose in the presence of sodium hydroxide.
...formed by reacting alkali-cellulose of predetermined average molecular weight with various materials to form the respective ether. /Cellulose ethers/
Preparation by treating starch with pyridine and ethylene chlorohydrin.
Hydroxyethyl cellulose is formed by reaction of cellulose with ethylene oxide. This ethoxylation only requires catalytic quantities of alkaline solution. ... After the reaction has taken place, the alkali quantity added needs to be neutralized.

General Manufacturing Information

Cellulose, 2-hydroxyethyl ether: ACTIVE
It decreased blood cell trauma from mechanical pumping of blood through enhanced viscoelasticity.
Artificial tear solutions.../in patient/ in which tear flow is reduced. These soln contain water-soluble polymers...which increase thickness of precorneal tear film... /also/...cellulose esters...are incorporated in liquid ophthalmic formulations to prolong the ocular contact time of drugs...
Carbon encapsulated in hydroxyethyl cellulose is used as a sorbent in the hemoperfusion cartridge.
A hydroxyethyl cellulose monofilament fiber is used in the hemoperfusion device so effector molecules can be immobilized.
For more General Manufacturing Information (Complete) data for HYDROXYETHYLCELLULOSE (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Interactions

The cytotoxicity of three lysine-derived surfactants with a gemini-like structure was evaluated on HeLa cells. The half maximal effective concentration (EC(50)) was estimated from the dose-response curves and the values indicated an increase in toxicity with the increase in alkyl chain length. The shorter chain length surfactant (C(6)) was shown to be less cytotoxic than sodium dodecyl sulfate (SDS), and all the lysine-derived surfactants were less toxic than the cationic cetyl trimethylammonium bromide (CTAB). The presence of ethyl (hydroxyethyl) cellulose (EHEC), shown previously to form thermoresponsive gels in combination with these surfactants, was found to contribute to a lower toxicity on HeLa cells. The conjecture is that the polymer-surfactant interactions in forming mixed micelles are the key contributors to the enhanced biocompatibility of the hydrogels. The most promising results were obtained in the presence of either the most hydrophilic surfactant or in the presence of the longest chain-length surfactant. For the latter, very low concentrations are needed to induce a sol-gel transition of EHEC semi-dilute solutions.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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